molecular formula C12H20N2O3 B11816570 (3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid CAS No. 448281-71-8

(3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid

Katalognummer: B11816570
CAS-Nummer: 448281-71-8
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: MPXWDTJKNQMJLX-NXEZZACHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five methylene bridges and one amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carbonyl Group: This step often involves the use of reagents such as acyl chlorides or anhydrides to introduce the carbonyl functionality.

    Final Assembly: The final step involves coupling the two piperidine rings through a carbonyl linkage, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural substrates.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its piperidine backbone is a common motif in many pharmaceuticals, and modifications to this structure can lead to compounds with therapeutic potential.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties, such as increased strength or flexibility.

Wirkmechanismus

The mechanism of action of (3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: A simpler structure with a single piperidine ring.

    N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.

    Piperidine-4-carboxylic acid: A piperidine derivative with a carboxylic acid group at the 4-position.

Uniqueness

What sets (3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid apart from these similar compounds is its dual piperidine ring structure linked through a carbonyl group. This unique arrangement allows for more complex interactions and applications, particularly in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer

448281-71-8

Molekularformel

C12H20N2O3

Molekulargewicht

240.30 g/mol

IUPAC-Name

(3R)-1-[(3R)-piperidine-3-carbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C12H20N2O3/c15-11(9-3-1-5-13-7-9)14-6-2-4-10(8-14)12(16)17/h9-10,13H,1-8H2,(H,16,17)/t9-,10-/m1/s1

InChI-Schlüssel

MPXWDTJKNQMJLX-NXEZZACHSA-N

Isomerische SMILES

C1C[C@H](CNC1)C(=O)N2CCC[C@H](C2)C(=O)O

Kanonische SMILES

C1CC(CNC1)C(=O)N2CCCC(C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.